

Application Note: Quantifying Changes in Gene Expression After EVOXINE Treatment

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Compound of Interest

Compound Name: EVOXINE

Cat. No.: B1219982

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Audience: Researchers, scientists, and drug development professionals.

Introduction

EVOXINE is a furoquinoline alkaloid derived from various plant species, including *Evodia xanthoxyloides* and *Teclea gerrardii*[1]. Recent studies have highlighted its potential as a modulator of the innate immune response. Specifically, **EVOXINE** has been shown to counteract the transcriptional suppression of antimicrobial peptides induced by high levels of carbon dioxide (hypercapnia) in *Drosophila* S2* cells[2]. Furthermore, it has been observed to inhibit the hypercapnic suppression of key immune signaling molecules, including interleukin-6 (IL-6) and the chemokine CCL2, in human THP-1 macrophages[2][3]. These findings suggest that **EVOXINE** can selectively modulate gene expression, making it a compound of interest for further investigation in drug discovery and development[2][4].

This application note provides detailed protocols for quantifying the changes in gene expression in response to **EVOXINE** treatment using two standard molecular biology techniques: quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq).

Data Presentation: Summary of Quantitative Data

The following tables provide a template for summarizing quantitative data obtained from gene expression analysis after **EVOXINE** treatment.

Table 1: Relative Quantification of Target Gene Expression by qPCR

Target Gene	Treatment Group	Concentration (μM)	Normalized Relative Expression (Fold Change)	Standard Deviation	p-value
IL-6	Vehicle Control	0	1.00	0.12	-
IL-6	EVOXINE	10	2.54	0.25	<0.05
IL-6	EVOXINE	50	4.89	0.41	<0.01
CCL2	Vehicle Control	0	1.00	0.09	-
CCL2	EVOXINE	10	1.98	0.18	<0.05
CCL2	EVOXINE	50	3.76	0.33	<0.01
Housekeeping Gene	Vehicle Control	0	1.00	0.05	-
Housekeeping Gene	EVOXINE	10	1.02	0.06	>0.05
Housekeeping Gene	EVOXINE	50	0.99	0.07	>0.05

Table 2: Differentially Expressed Genes Identified by RNA-Seq Analysis

Gene ID	Gene Name	Log2 Fold Change (EVOXINE vs. Control)	p-value	Adjusted p-value (FDR)	Biological Process
ENSG00000136244	IL6	2.29	1.2e-8	2.5e-7	Inflammatory response
ENSG00000108691	CCL2	1.91	4.5e-7	6.8e-6	Chemotaxis
ENSG00000163599	TNF	1.58	9.8e-6	1.2e-4	Apoptosis, inflammation
ENSG00000125538	NFKB1	1.21	3.2e-5	3.5e-4	Transcription factor
ENSG00000171855	JUN	1.85	6.7e-7	8.9e-6	Transcription factor
ENSG00000159251	FOS	1.76	1.1e-6	1.5e-5	Transcription factor

Experimental Protocols

Here, we provide detailed methodologies for key experiments to quantify changes in gene expression following **EVOXINE** treatment.

Protocol 1: Cell Culture and **EVOXINE** Treatment

- **Cell Seeding:** Plate an appropriate number of cells (e.g., human THP-1 macrophages) in a suitable culture vessel and allow them to adhere and stabilize overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- **EVOXINE Preparation:** Prepare a stock solution of **EVOXINE** in a suitable solvent like DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations.
- **Cell Treatment:** Replace the existing culture medium with the medium containing different concentrations of **EVOXINE**. Include a vehicle control group treated with the same

concentration of the solvent.

- Incubation: Incubate the cells for the desired duration of treatment.

Protocol 2: RNA Extraction and Quality Control

- Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit.
- RNA Isolation: Purify total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA extraction kit.
- RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 is generally considered indicative of high-purity RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol is intended for use with the SYBR Green I method.^[5]

- Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. This can be done using oligo(dT) primers, random hexamers, or a mix of both.
- qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 µL reaction includes 2x SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the diluted cDNA template.
- Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a standard cycling protocol, which generally includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Melt Curve Analysis: Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.

- **Data Analysis:** Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the $\Delta\Delta Cq$ method, normalizing the expression of the gene of interest to a stable housekeeping gene (e.g., GAPDH, ACTB).

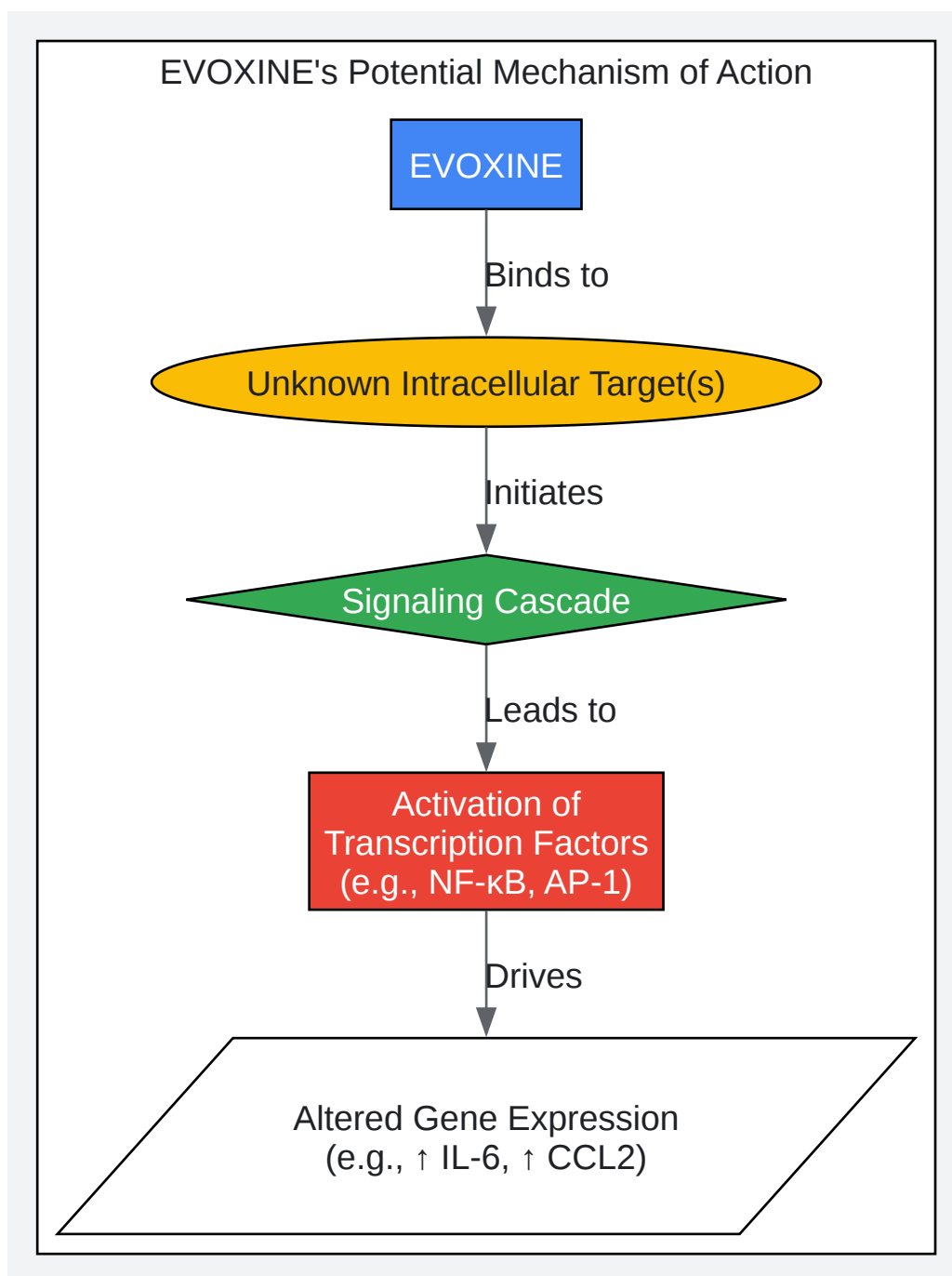
Protocol 4: RNA Sequencing (RNA-Seq)

- **Library Preparation:** Prepare cDNA libraries from the extracted RNA. This process typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
- **Sequencing:** Sequence the prepared libraries using a next-generation sequencing (NGS) platform.
- **Data Analysis:** The raw sequencing reads are first assessed for quality. The reads are then aligned to a reference genome, and the number of reads mapping to each gene is counted. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated between the **EVOXINE**-treated and control groups.

Visualizations

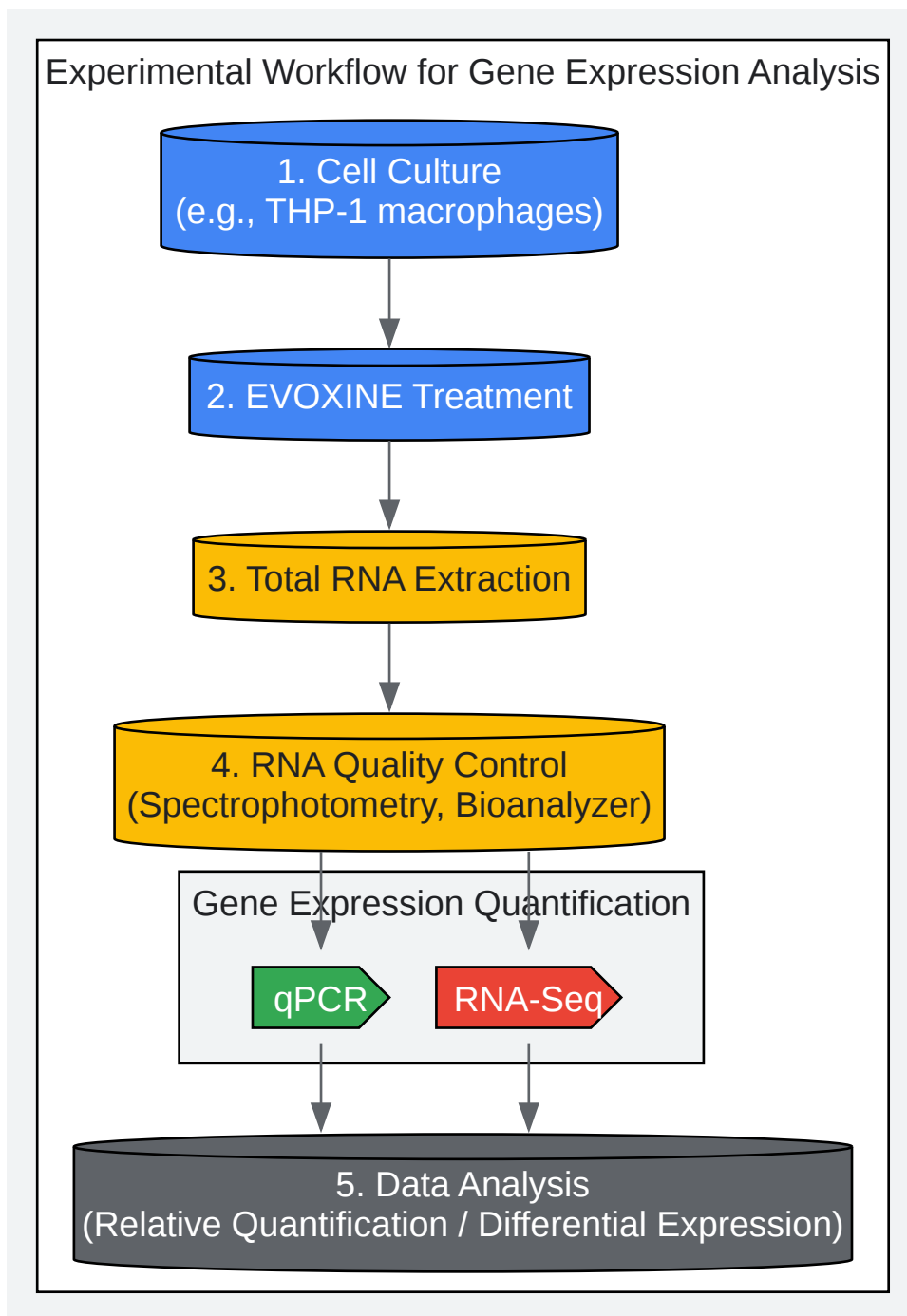
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothetical signaling pathway modulated by **EVOXINE** and the general experimental workflow for quantifying gene expression changes.



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A hypothetical signaling pathway for **EVOXINE**'s action.



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Workflow for quantifying gene expression changes.

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